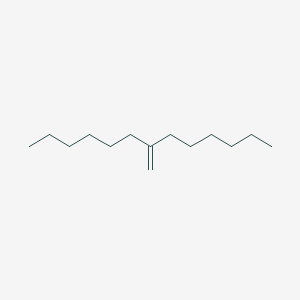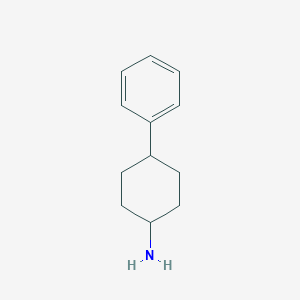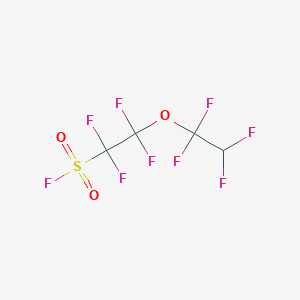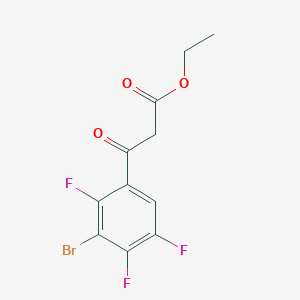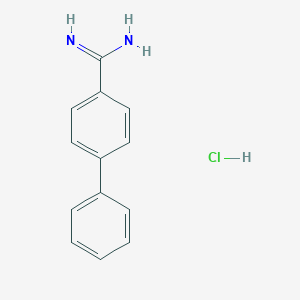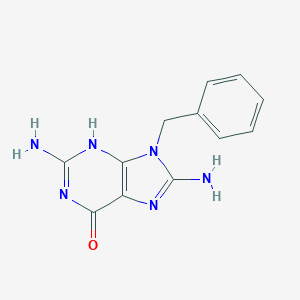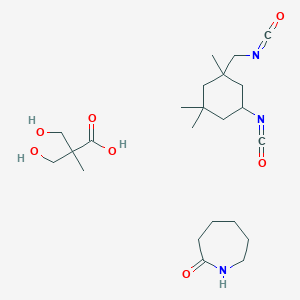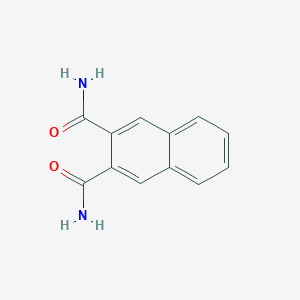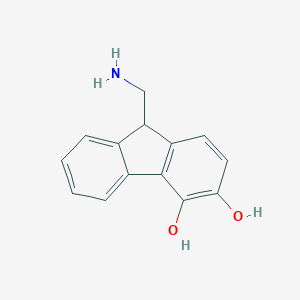![molecular formula C10H16O2 B009165 Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate CAS No. 19931-20-5](/img/structure/B9165.png)
Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate, also known as Methyl TCB, is a bicyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. Methyl TCB has been extensively studied for its unique chemical properties, which make it an ideal candidate for use in scientific research.
Mécanisme D'action
The mechanism of action of Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB is not fully understood, but it is believed to act as a Lewis acid catalyst in various reactions. It has been shown to form complexes with various nucleophiles, which can lead to the formation of new compounds.
Effets Biochimiques Et Physiologiques
Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not expected to have any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be used as a chiral building block in various reactions. It has also been shown to have low toxicity, which makes it a safer alternative to other compounds that may be more harmful.
However, one limitation of Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB is that it is a relatively new compound, and its properties are not fully understood. Further research is needed to fully understand the potential applications and limitations of Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB in various scientific fields.
Orientations Futures
There are several future directions for research on Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB. One area of research is the development of new synthetic methods for the preparation of chiral compounds using Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB as a building block. Another area of research is the study of the mechanism of action of Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB in various reactions. Further research is also needed to fully understand the potential applications and limitations of Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB in various scientific fields.
Méthodes De Synthèse
The synthesis of Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB involves the reaction of 2,2,4,4-tetramethylcyclobutanone with methyl chloroformate. This reaction results in the formation of Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB, which is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB has been used in various scientific research applications due to its unique chemical properties. It has been used as a chiral building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB has also been used as a ligand in asymmetric catalysis, which has led to the development of new synthetic methods for the preparation of chiral compounds.
Propriétés
Numéro CAS |
19931-20-5 |
|---|---|
Nom du produit |
Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate |
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-1-carboxylate |
InChI |
InChI=1S/C10H16O2/c1-8(2)6-9(3,4)10(6,8)7(11)12-5/h6H,1-5H3 |
Clé InChI |
ZBBOKFDBNDFUFS-UHFFFAOYSA-N |
SMILES |
CC1(C2C1(C2(C)C)C(=O)OC)C |
SMILES canonique |
CC1(C2C1(C2(C)C)C(=O)OC)C |
Synonymes |
2,2,4,4-Tetramethylbicyclo[1.1.0]butane-1-carboxylic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]-](/img/structure/B9082.png)
